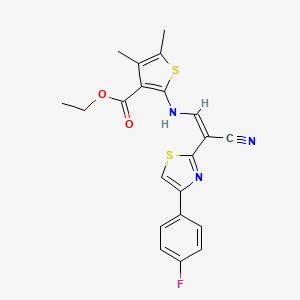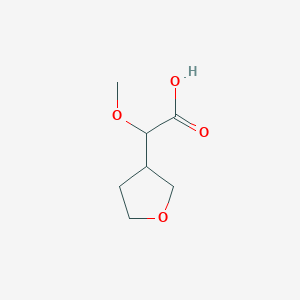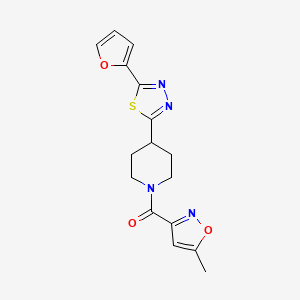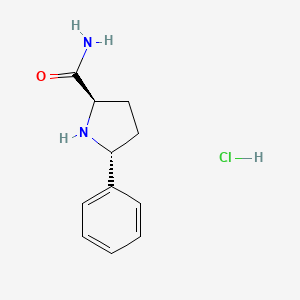
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP belongs to a class of compounds known as phthalazines, which have been shown to possess a range of biological activities.
Applications De Recherche Scientifique
Receptor Binding Selectivity
Research conducted by Carling et al. (2004) explored analogues of 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine, focusing on their binding selectivity towards γ-aminobutyric acid-A (GABA-A) receptor subtypes. This work identified compounds with significant selectivity for the GABA-A α3 and α5 subtypes over the α1 subtype, highlighting the potential of these compounds in designing ligands for specific GABA-A receptor subtypes (Carling et al., 2004).
Synthesis Methodologies
Torkian et al. (2011) and Salehi et al. (2012) discussed the efficient synthesis of derivatives, including those related to 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine, using one-pot, multi-component reactions. These studies demonstrated innovative approaches to synthesizing complex molecules, contributing to the field of medicinal chemistry and offering potential pathways for creating novel therapeutic agents (Torkian et al., 2011); (Salehi et al., 2012).
Polymer Science
Paventi et al. (1996) explored the polymer science applications of phthalazine derivatives, specifically focusing on the structure elucidation of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone. This research provided valuable insights into the structural characteristics of these polymers, which could influence their physical properties and potential applications in materials science (Paventi et al., 1996).
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-4-(4-methylphenyl)phthalazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-11-13-16(14-12-15)21-17-7-3-4-8-18(17)22(24-23-21)26-20-10-6-5-9-19(20)25-2/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKMXWALDGBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)


![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
